D-Cellobiose octaacetate
Overview
Description
D-Cellobiose octaacetate: is a chemical compound derived from cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The octaacetate form is achieved by acetylating all eight hydroxyl groups present in the cellobiose molecule. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cellobiose octaacetate can be synthesized through the acetylation of cellobiose. The process involves treating cellobiose with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction typically occurs at a controlled temperature to ensure complete acetylation of the hydroxyl groups. The general reaction conditions include:
Reactants: Cellobiose, acetic anhydride, sulfuric acid
Temperature: 45-55°C
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods: In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Cellobiose octaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield cellobiose and acetic acid.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating cellobiose.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids/bases at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Cellobiose and acetic acid.
Reduction: Cellobiose.
Substitution: Various substituted cellobiose derivatives depending on the nucleophile used
Scientific Research Applications
D-Cellobiose octaacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbohydrate chemistry.
Biology: Employed in the study of enzyme-substrate interactions, particularly those involving glycosidases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in certain materials
Mechanism of Action
The mechanism of action of D-Cellobiose octaacetate involves its interaction with specific molecular targets, primarily enzymes that recognize carbohydrate structures. The acetyl groups on the molecule can influence its binding affinity and specificity towards these enzymes. The pathways involved include:
Enzyme Inhibition: The compound can act as an inhibitor for certain glycosidases by mimicking the natural substrate and blocking the active site.
Drug Delivery: The acetylated form can enhance the stability and solubility of drugs, facilitating their delivery to target sites
Comparison with Similar Compounds
D-Cellobiose octaacetate can be compared with other acetylated disaccharides, such as:
D-Maltose octaacetate: Similar in structure but derived from maltose, which has an α(1→4) linkage between glucose units.
D-Lactose octaacetate: Derived from lactose, with a β(1→4) linkage between glucose and galactose.
D-Sucrose octaacetate: Derived from sucrose, with an α(1→2) linkage between glucose and fructose.
Uniqueness:
Structure: The β(1→4) linkage in this compound provides unique properties compared to other acetylated disaccharides.
Applications: Its specific interactions with glycosidases and potential use in drug delivery systems highlight its distinct advantages
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-HYSGBLIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-19-1, 5346-90-7, 22352-19-8 | |
Record name | Cellobiose octaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alpha-D-cellobiose octaacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cellobiose octaacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?
A1: While the exact mechanism of induction remains unclear, research suggests that this compound [] acts as a more potent inducer of cellulase enzymes compared to other disaccharides and their derivatives in Penicillium janthinellum EMS-UV-8 mutant. This induction is likely linked to the compound's structural similarity to cellobiose, a natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, may recognize this compound as a signal for the presence of cellulose, thereby triggering the production of cellulase enzymes to break down the perceived cellulose source and obtain energy [].
Q2: Why is this compound preferred over cellobiose for inducing cellulase production?
A2: While both this compound and cellobiose can induce cellulase production, this compound demonstrates superior inducing capabilities []. This difference could stem from the eight acetyl groups present in this compound, potentially enhancing its uptake by fungal cells or influencing its interaction with regulatory elements involved in cellulase gene expression [].
Q3: What is the structural significance of this compound in relation to cellulose?
A3: this compound serves as a valuable model for understanding the structure of cellulose triacetate (CTA) []. As a series of crystalline oligomers, ranging from α-D-cellobiose octaacetate to α-D-cellohexaose eicosaacetate, are analyzed using techniques like CPMAS 13C NMR and X-ray diffraction, their structural features progressively resemble those of CTA I []. Specifically, the pentamer and hexamer oligomers exhibit remarkable similarities to CTA I in terms of chemical shifts and crystalline lattice structure, solidifying their role as effective models for CTA I [].
Q4: Can you describe a commercially viable method for synthesizing this compound?
A4: this compound can be synthesized commercially by reacting α-D-cellobiose octaacetate (CBO) with hydrogen bromide (HBr) in a solvent system of glacial acetic acid or a glacial acetic acid/methylene chloride mixture []. This reaction yields high-quality this compound, and the process has been optimized for large-scale production, including parameters like reaction time, temperature, and HBr stoichiometry, along with effective isolation and purification methods [].
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